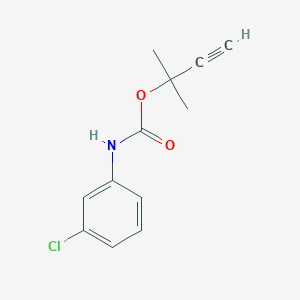![molecular formula C17H22N2O3S B11592521 (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592521.png)
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfanylideneimidazolidinone core substituted with a diethoxyphenyl group and a propyl chain.
Vorbereitungsmethoden
The synthesis of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the imidazolidinone core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the sulfanylidene group: This is achieved by reacting the imidazolidinone intermediate with a sulfur-containing reagent under appropriate conditions.
Attachment of the diethoxyphenyl group: This step involves the reaction of the intermediate with a diethoxyphenyl derivative, typically through a condensation reaction.
Addition of the propyl chain:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphenyl group or the propyl chain can be replaced by other substituents under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new industrial processes or products, particularly those requiring specific chemical reactivity or stability.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds, such as:
(2Z)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione: This compound shares a similar diethoxyphenyl group but has a different core structure and additional substituents.
Isopropyl N-(3,4-diethoxyphenyl)carbamate: This compound also contains the diethoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity, which may offer distinct advantages in certain applications.
Eigenschaften
Molekularformel |
C17H22N2O3S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O3S/c1-4-9-19-16(20)13(18-17(19)23)10-12-7-8-14(21-5-2)15(11-12)22-6-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,23)/b13-10- |
InChI-Schlüssel |
XIJWESVBUYEXJQ-RAXLEYEMSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OCC)/NC1=S |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OCC)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-phenyl-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592443.png)
![4-({[3-(4-methoxyphenyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11592444.png)
![(2Z)-6-benzyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11592449.png)
![2H-Naphtho[1,8-cd]isothiazole-2-acetamide, N-(2-methoxyphenyl)-, 1,1-dioxide](/img/structure/B11592452.png)
![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11592457.png)
![(5Z)-5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11592458.png)
![2-methoxy-N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11592465.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11592466.png)
![(5Z)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11592478.png)

![6-tert-butyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592501.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate](/img/structure/B11592505.png)
![2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11592510.png)
![ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11592517.png)
